molecular formula C10H12BrN B1374082 6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline CAS No. 886365-45-3

6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B1374082
CAS No.: 886365-45-3
M. Wt: 226.11 g/mol
InChI Key: RMWFLRDIGQIIEJ-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is an organic compound with the molecular formula C10H12BrN. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and drugs. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3rd position on the tetrahydroisoquinoline skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-1,2,3,4-tetrahydro-isoquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of fully saturated isoquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution: Products include azido, cyano, and amino derivatives.

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated isoquinoline derivatives.

Scientific Research Applications

6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the bromine and methyl substitutions.

    6-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl group at the 3rd position.

    3-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine atom at the 6th position.

Uniqueness

6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is unique due to the combined presence of both bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The specific substitution pattern may enhance its potential as a pharmacologically active compound and its utility in synthetic chemistry.

Properties

IUPAC Name

6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWFLRDIGQIIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-45-3
Record name 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
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